Chiral Configuration Does Not Differentiate In Vitro Oxytocin Antagonist Activity: A Class-Level Caution
In a systematic study of oxytocin analogs incorporating bulky substituted phenylalanines at position 2, peptides containing D-4-phenylphenylalanine (the amino acid corresponding to the target compound) and its L-enantiomer were synthesized and tested. All eight analogs were found to be potent inhibitors of oxytocin activity in the uterotonic in vitro test in the absence of Mg²⁺ ions [1]. Importantly, the L or D configuration did not appear to influence the activity significantly in this assay [1]. This finding serves as a critical caution: while procurement of the correct (2R)-stereoisomer (CAS 169885-19-2) is essential for synthetic fidelity and regulatory compliance, it does not guarantee differential biological activity relative to the (2S)-form in all experimental systems.
| Evidence Dimension | Oxytocin antagonist activity in vitro |
|---|---|
| Target Compound Data | Potent inhibitor (qualitative; peptide containing D-4-phenylphenylalanine at position 2) |
| Comparator Or Baseline | Peptide containing L-4-phenylphenylalanine at position 2 |
| Quantified Difference | No significant difference observed; configuration did not influence activity |
| Conditions | Uterotonic in vitro assay in the absence of Mg²⁺ ions |
Why This Matters
This class-level evidence informs procurement that stereochemical specification (2R vs. 2S) may not be the primary determinant of functional activity in all peptide contexts, requiring users to validate the relevance of chirality to their specific biological system.
- [1] Procházka, Z., Žertová, M., & Slaninová, J. (2000). The analogs of oxytocin and D-homoarginine vasopressin with bulky substituted phenylalanine in position 2. International Journal of Peptide Research and Therapeutics, 7, 179-185. View Source
